High Selectivity for mPGES-1 Over COX-1 and COX-2 Compared to Clinical mPGES-1 Candidates
PF-9184 demonstrates exceptional selectivity for human mPGES-1 over both COX-1 and COX-2, with a selectivity window exceeding 6500-fold [1]. This is notably higher than the selectivity reported for the clinically advanced mPGES-1 inhibitor PF-4693627, which shows only >10 µM selectivity for COX-2 (approximately >3300-fold based on its 3 nM mPGES-1 IC50) [2]. This greater selectivity margin ensures that PF-9184's effects in cellular assays are predominantly attributable to mPGES-1 inhibition rather than off-target COX activity.
| Evidence Dimension | Selectivity over COX-1/COX-2 |
|---|---|
| Target Compound Data | >6500-fold (IC50 for COX-1/COX-2 not reached) |
| Comparator Or Baseline | PF-4693627: >3300-fold (IC50 >10 µM for COX-2 vs. mPGES-1 IC50 = 3 nM) |
| Quantified Difference | PF-9184 exhibits approximately 2-fold higher selectivity margin |
| Conditions | Recombinant human enzyme assays |
Why This Matters
For researchers aiming to isolate mPGES-1-specific effects without COX pathway interference, PF-9184 provides a cleaner pharmacological tool compared to less selective inhibitors.
- [1] Mbalaviele G, et al. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor. Biochem Pharmacol. 2010 May 15;79(10):1445-54. View Source
- [2] Arhancet GB, et al. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorg Med Chem Lett. 2013 Feb 15;23(4):1114-9. View Source
